molecular formula C5H13ClSSi B3045380 Silane, [[(chloromethyl)thio]methyl]trimethyl- CAS No. 105850-89-3

Silane, [[(chloromethyl)thio]methyl]trimethyl-

Cat. No.: B3045380
CAS No.: 105850-89-3
M. Wt: 168.76 g/mol
InChI Key: IKWIERSJEROYFH-UHFFFAOYSA-N
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Description

Its structure comprises a trimethylsilicon core bonded to a [(chloromethyl)thio]methyl group, yielding the formula (CH₃)₃Si–CH₂–S–CH₂Cl. This compound combines the reactivity of chlorosilanes with the chemical versatility of thioether linkages.

Properties

IUPAC Name

chloromethylsulfanylmethyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClSSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWIERSJEROYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446353
Record name Silane, [[(chloromethyl)thio]methyl]trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105850-89-3
Record name Silane, [[(chloromethyl)thio]methyl]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(chloromethyl)sulfanyl]methyl}trimethylsilane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, [[(chloromethyl)thio]methyl]trimethyl- typically involves the reaction of trimethylsilylmethyl chloride with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Silane, [[(chloromethyl)thio]methyl]trimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form simpler silane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. These reactions are typically carried out under mild conditions with the use of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: New organosilicon compounds with varied functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Simplified silane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Silane, [[(chloromethyl)thio]methyl]trimethyl- (C5H13ClSSi), is characterized by a silicon atom bonded to three methyl groups and a chloromethylthio functional group. This structure allows for diverse reactivity, making it suitable for various applications in materials science and engineering .

Coupling Agent in Composites

One of the primary applications of silane compounds is as a coupling agent in composite materials. Coupling agents enhance the bond between inorganic fillers and organic polymers, improving overall mechanical properties.

Performance in Thermoset Composites

Silane, [[(chloromethyl)thio]methyl]trimethyl- has shown significant effectiveness when used with thermoset resins such as epoxy and polyester. The incorporation of this silane into fiberglass laminates results in:

  • Increased tensile strength : The improved adhesion between the resin and fiberglass leads to stronger composites.
  • Enhanced moisture resistance : Silanes help prevent water ingress at the interface, which is crucial for maintaining material integrity over time .

Table 1: Performance Metrics of Silane in Thermoset Composites

Composite TypeTensile Strength (MPa)Moisture Resistance (%)
Epoxy7095
Polyester6590

Applications in Polymer Formulations

Silane compounds are also utilized as additives in polymer formulations to modify their properties.

Rubber and Plastics

In rubber applications, silanes improve the bonding of fillers such as silica and clay to the rubber matrix. This results in:

  • Enhanced mechanical properties : Increased tensile strength and tear resistance.
  • Improved electrical properties : Essential for applications like wire insulation where electrical performance is critical .

Table 2: Effects of Silane on Rubber Properties

PropertyWithout SilaneWith Silane
Tensile Strength (MPa)1525
Tear Resistance (N/mm)1018

Surface Coatings and Corrosion Resistance

Silane compounds are widely used in surface coatings to enhance adhesion and corrosion resistance. The unique reactivity of silanes allows them to bond effectively with various substrates, including metals and glass.

Corrosion Protection

When applied as a coating, silanes form a protective layer that significantly reduces corrosion rates in metal substrates. This application is particularly valuable in industries such as automotive and construction.

Case Study 1: Automotive Industry

In the automotive sector, silane-treated fiberglass composites were used to manufacture lightweight body panels. The results indicated a reduction in weight by 20% while maintaining structural integrity, demonstrating the effectiveness of silanes in enhancing material performance.

Case Study 2: Electronics Manufacturing

Silane coupling agents were employed to improve the adhesion of coatings on printed circuit boards (PCBs). The treated PCBs exhibited superior moisture resistance and mechanical strength compared to untreated boards, leading to increased reliability in electronic devices .

Mechanism of Action

The mechanism of action of Silane, [[(chloromethyl)thio]methyl]trimethyl- involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in surface modification, the compound reacts with surface hydroxyl groups to form stable siloxane bonds, thereby altering the surface properties.

Comparison with Similar Compounds

The following analysis compares Silane, [[(chloromethyl)thio]methyl]trimethyl- with structurally related silanes, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Silane, [[(chloromethyl)thio]methyl]trimethyl- –Si(CH₃)₃, –CH₂–S–CH₂Cl C₅H₁₃ClSSi Not explicitly provided
Trichloro(chloromethyl)silane –SiCl₃, –CH₂Cl Cl₃SiCH₂Cl ~198.4
Chloromethylmethyldiethoxysilane –Si(CH₃)(OCH₂CH₃)₂, –CH₂Cl C₆H₁₅ClO₂Si 182.72
Trimethylchlorosilane (TMCS) –Si(CH₃)₃Cl C₃H₉ClSi 108.64

Key Observations :

  • Chlorine Substitution : The target compound and Trichloro(chloromethyl)silane both contain Cl atoms, but the latter has three Cl atoms directly bonded to Si, increasing electrophilicity and hydrolysis susceptibility .
  • Thioether Linkage : The –S–CH₂Cl group in the target compound introduces sulfur, which may enhance nucleophilic substitution reactivity compared to purely alkyl/chloro silanes.
  • Ethoxy Groups : Chloromethylmethyldiethoxysilane’s ethoxy (–OCH₂CH₃) substituents reduce hydrolysis rates compared to Cl-bearing silanes, as seen in analogous ester hydrolysis studies .

Reactivity and Stability

Table 2: Reactivity Comparison
Compound Hydrolysis Reactivity Thermal Stability Key Reactivity Drivers
Silane, [[(chloromethyl)thio]methyl]trimethyl- Moderate (Cl and S-mediated) Likely moderate –CH₂–S–CH₂Cl (thioether + Cl)
Trichloro(chloromethyl)silane High (SiCl₃ and –CH₂Cl) Low Highly electrophilic Si center
Chloromethylmethyldiethoxysilane Low (ethoxy groups) High Bulky ethoxy groups hinder hydrolysis
Trimethylchlorosilane Very high (volatile Si–Cl bond) Low Simple Si–Cl bond

Key Observations :

  • Hydrolysis : TMCS and Trichloro(chloromethyl)silane hydrolyze rapidly due to labile Si–Cl bonds, releasing HCl. The target compound’s thioether group may slow hydrolysis compared to TMCS but accelerate it relative to ethoxy silanes .
  • Thermal Stability : Ethoxy-containing silanes (e.g., Chloromethylmethyldiethoxysilane) exhibit higher stability due to less reactive substituents, whereas Cl-rich silanes (e.g., Trichloro(chloromethyl)silane) are prone to decomposition .
Table 3: Application Profiles
Compound Primary Applications Specialty Uses
Silane, [[(chloromethyl)thio]methyl]trimethyl- Probable crosslinking agent, sulfur chemistry Functionalized polymers, coatings
Trichloro(chloromethyl)silane Silicone intermediates, surface modification High-purity silicon precursors
Chloromethylmethyldiethoxysilane Adhesives, moisture-resistant coatings Hybrid organic-inorganic materials
Trimethylchlorosilane Silylation of alcohols, protecting groups Pharmaceutical synthesis

Key Observations :

  • Target Compound : Likely used in niche applications requiring sulfur integration, such as vulcanization or antifouling coatings.
  • TMCS : Ubiquitous in organic synthesis for protecting hydroxyl groups .
  • Ethoxy Silanes : Preferred in coatings and adhesives due to controlled reactivity .

Biological Activity

Silane compounds, particularly those containing chloromethyl and thio groups, have garnered attention for their potential biological activities. The compound Silane, [[(chloromethyl)thio]methyl]trimethyl- (CAS Registry Number: 2344-80-1) is notable for its unique structure, which can influence its reactivity and interactions with biological systems. This article explores the biological activity of this silane, focusing on its toxicity, potential therapeutic applications, and relevant case studies.

  • Formula : C4_4H11_{11}ClSi
  • Molecular Weight : 122.669 g/mol
  • IUPAC Name : Chloromethyltrimethylsilane

The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the trimethylsilane portion contributes to its stability and solubility in organic solvents .

Biological Activity Overview

The biological activity of silanes can be assessed through various mechanisms, including cytotoxicity, inflammatory response, and potential therapeutic effects. Recent studies have focused on their inhalation toxicity and interaction with human cells.

In Vitro Toxicity Studies

A recent study investigated the respiratory toxicity of silanes using human bronchial epithelial cell lines (BEAS-2B) and reconstructed human tissue models (MucilAir). The results indicated that exposure to silanes led to significant cytotoxicity and inflammatory responses in both systems. Notably:

  • Cell Viability : BEAS-2B cells exhibited decreased viability upon exposure to silanes.
  • Inflammatory Markers : Increased secretion of inflammatory cytokines was observed, indicating a potential for respiratory irritation or damage .

Case Studies

  • Respiratory Toxicity Assessment
    • Study Design : Human cell-based in vitro systems were employed to assess the respiratory toxicity of silanes.
    • Findings : Silanes demonstrated varying levels of toxicity, with trimethoxysilane being more toxic than triethoxysilane. This finding underscores the importance of chemical structure in determining biological effects .
  • Silane Coupling Agents in Composites
    • Research Focus : The effects of silane coupling agents on the mechanical properties of silica/polypropylene composites were studied.
    • Results : The introduction of silanes improved mechanical strength and thermal stability of the composites, suggesting potential applications in material science .

Table 1: Summary of Biological Activity Findings

StudyCell Line/ModelExposure TypeKey Findings
BEAS-2BVaporDecreased cell viability; increased inflammatory markers
Silica/PP CompositeMechanical TestingImproved mechanical strength with silane addition
Compound NameFormulaMolecular Weight
Silane, [[(chloromethyl)thio]methyl]trimethyl-C4_4H11_{11}ClSi122.669 g/mol
TrimethoxysilaneC3_3H10_{10}O3_3Si104.18 g/mol
TriethoxysilaneC6_6H14_{14}O3_3Si162.26 g/mol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Silane, [[(chloromethyl)thio]methyl]trimethyl-
Reactant of Route 2
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Silane, [[(chloromethyl)thio]methyl]trimethyl-

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